2-(Azepan-2-yl)-1-phenylethan-1-ol
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Overview
Description
2-(Azepan-2-yl)-1-phenylethan-1-ol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical and Electronic Properties
- Natural Bond Orbital Analysis and Non-linear Optical Properties: The electronic properties of 2-(Azepan-1-yl (naphthalen-1-yl) methyl) phenol, a related compound, have been investigated using density functional theory. This includes an analysis of intermolecular and intramolecular binding interactions, electron distribution, and non-linear optical properties (Ulaş, 2020).
Fluorescence and Sensory Applications
- Fluorescent Schiff Base Synthesis: A study described the synthesis of a fluorescent Schiff base related to the chemical , highlighting its potential as a Cu(II) ion selective sensor due to its high emission intensity and selectivity (Yıldırım & Kaya, 2010).
Chemical Synthesis and Structure
- Regioselectivity in Chemical Reactions: Research on the cyclization reaction of certain azepane derivatives, including 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5 Н- [1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea, reveals insights into the regioselectivity and structural aspects of these reactions (Perekhoda et al., 2017).
- Chiral Bridged Azepanes: The study of the reaction of 2-azanorbornan-3-yl methanols has led to the creation of chiral-bridged azepanes, showcasing the potential for stereochemistry in synthesizing novel compounds (Wojaczyńska et al., 2012).
Physicochemical Studies
- Liquid-Liquid Equilibria: The study of liquid-liquid equilibrium for systems including 2-phenylethan-1-ol and various alkanes provides valuable information on the physicochemical interactions and properties of such systems (Alonso Tristán et al., 2018).
Molecular Interactions
- Hydrogen-Bonded Complex Studies: Research into the binding energy of hydrogen-bonded complexes of 1-phenylethanol, a compound structurally similar to 2-(Azepan-2-yl)-1-phenylethan-1-ol, provides insights into molecular interactions and stability (Mons et al., 2000).
Drug Design and Biochemical Studies
- Novel Azepane Derivatives as PKB Inhibitors: The synthesis and evaluation of novel azepane derivatives for inhibition of protein kinase B (PKB-alpha) showcases the potential pharmaceutical applications of such compounds (Breitenlechner et al., 2004).
NMR Studies
- NMR Analysis of Chiral Esters: The use of chiral ester derivatives of 2-phenylethan-1-ol in conjunction with lanthanide shift reagents in NMR spectrometry illustrates the application in analytical chemistry (Coxon et al., 2001).
Nanotechnology
- Polymeric Membrane Electrodes: The development of polymeric membrane electrodes using Schiff bases for cadmium ion quantification demonstrates the application in nanotechnology and sensing technologies (Gupta et al., 2009).
Properties
IUPAC Name |
2-(azepan-2-yl)-1-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-13-9-5-2-6-10-15-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOBYQYHWOSEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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